molecular formula C21H27NO2 B12619986 (2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine CAS No. 920799-45-7

(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine

Cat. No.: B12619986
CAS No.: 920799-45-7
M. Wt: 325.4 g/mol
InChI Key: FEFAPHDCTKYTCW-HXUWFJFHSA-N
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Description

(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is a complex organic compound characterized by its unique structure, which includes a morpholine ring substituted with a benzyloxyphenyl group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine typically involves multiple steps, starting from readily available starting materials. One common approach is the reaction of 4-(benzyloxy)benzaldehyde with tert-butylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with an appropriate reagent to form the morpholine ring.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The morpholine ring can be reduced under specific conditions to form secondary amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for substitution reactions.

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, secondary amines, and substituted phenyl derivatives, depending on the specific reaction conditions employed.

Scientific Research Applications

(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe for studying the interactions of morpholine derivatives with biological targets.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine include:

  • (2S)-2-[4-(Methoxy)phenyl]-4-tert-butylmorpholine
  • (2S)-2-[4-(Ethoxy)phenyl]-4-tert-butylmorpholine
  • (2S)-2-[4-(Propoxy)phenyl]-4-tert-butylmorpholine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

920799-45-7

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(2S)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C21H27NO2/c1-21(2,3)22-13-14-23-20(15-22)18-9-11-19(12-10-18)24-16-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-/m1/s1

InChI Key

FEFAPHDCTKYTCW-HXUWFJFHSA-N

Isomeric SMILES

CC(C)(C)N1CCO[C@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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